molecular formula C22H16Cl2N2O3 B6014234 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

Cat. No.: B6014234
M. Wt: 427.3 g/mol
InChI Key: FJWWTTQWFDEOBZ-XNTDXEJSSA-N
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Description

2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CFA or Compound 33 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CFA is not fully understood, but it is believed to act by inhibiting the activity of protein kinase CK2. CK2 is an enzyme that is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by CFA results in the activation of the tumor suppressor protein p53, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CFA has been shown to have several biochemical and physiological effects. In cancer cells, CFA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, CFA has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. CFA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFA is its potent anti-cancer activity. This makes it an ideal candidate for cancer research and drug development. In addition, CFA has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of CFA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CFA. One area of research is to optimize the synthesis of CFA for high yield and purity. Another area of research is to study the effects of CFA on different types of cancer cells and to determine the optimal dosage and administration route. In addition, further research is needed to fully understand the mechanism of action of CFA and to identify potential drug targets. Finally, more research is needed to study the in vivo efficacy and safety of CFA.
Conclusion:
In conclusion, 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide or CFA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CFA has been extensively studied for its anti-cancer activity and has shown promising results in several types of cancer cells. In addition, CFA has also been studied for its potential applications in neurodegenerative diseases, inflammation, and diabetes. Further research is needed to fully understand the mechanism of action of CFA and to identify potential drug targets.

Synthesis Methods

The synthesis of CFA involves the reaction of 3-ethoxyphenylamine with 2-cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)acrylonitrile. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure CFA. The synthesis of CFA has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

CFA has been extensively studied for its potential applications in various fields of research. One of the most promising applications of CFA is in cancer research. CFA has been shown to have potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, CFA has also been studied for its potential applications in neurodegenerative diseases, inflammation, and diabetes.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-17-5-3-4-16(12-17)26-22(27)15(13-25)10-18-7-9-21(29-18)14-6-8-19(23)20(24)11-14/h3-12H,2H2,1H3,(H,26,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWTTQWFDEOBZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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